molecular formula C15H17Cl2NO5 B13999645 Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate CAS No. 13277-53-7

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate

Cat. No.: B13999645
CAS No.: 13277-53-7
M. Wt: 362.2 g/mol
InChI Key: LIMCZYYAMCUZMD-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a chemical compound with the molecular formula C15H17Cl2NO5 It is known for its unique structure, which includes a dichloroacetyl group and a phenyl-amino group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate typically involves the reaction of diethyl malonate with 2,2-dichloroacetyl chloride and aniline. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state, such as a chloroacetyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl-amino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl 2-[(2-chloroacetyl)-phenyl-amino]propanedioate: A related compound with a single chlorine atom in the acetyl group.

    Diethyl 2-[(2,2-dibromoacetyl)-phenyl-amino]propanedioate: A brominated analog with similar reactivity.

Uniqueness

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is unique due to the presence of two chlorine atoms in the acetyl group, which can significantly influence its reactivity and interactions with other molecules. This distinct structure makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

13277-53-7

Molecular Formula

C15H17Cl2NO5

Molecular Weight

362.2 g/mol

IUPAC Name

diethyl 2-(N-(2,2-dichloroacetyl)anilino)propanedioate

InChI

InChI=1S/C15H17Cl2NO5/c1-3-22-14(20)11(15(21)23-4-2)18(13(19)12(16)17)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

LIMCZYYAMCUZMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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